Ethyl coumarin-3-carboxylate
Overview
Description
Ethyl coumarin-3-carboxylate is a derivative of coumarin and occupies an important position in organic synthesis. It is used in the production of biologically active compounds . It is also known as 3-carboethoxy(coumarin), ethyl 2-oxo-2H-chromene-3-carboxylate, or ethyl 2H-1-benzopyran-3-carboxylate in the IUPAC system .
Synthesis Analysis
Ethyl coumarin-3-carboxylate has been synthesized through various methods over the years. The Knoevenagel reaction emerged as an important synthetic method to synthesize coumarin derivatives with a carboxyl group at the 3-position . Other synthetic methods for coumarins have been reported, including the Pechmann, Reformatsky, and Wittig reactions .Molecular Structure Analysis
The molecular formula of Ethyl coumarin-3-carboxylate is C12H10O4 and its molecular weight is 218.2054 . The IUPAC Standard InChI is InChI=1S/C12H10O4/c1-2-15-11(13)9-7-8-5-3-4-6-10(8)16-12(9)14/h3-7H,2H2,1H3 .Chemical Reactions Analysis
The reactions of Ethyl coumarin-3-carboxylate were classified as coumarin ring reactions and ester group reactions . Some of these reactions have been applied successfully to the synthesis of biologically and industrially important compounds .Physical And Chemical Properties Analysis
The melting point of Ethyl coumarin-3-carboxylate is between 92 - 94 °C . The initial boiling point and boiling range is 278.88°C .Scientific Research Applications
Synthesis and Chemical Properties
- Ethyl coumarin-3-carboxylate is crucial in organic synthesis, particularly for producing biologically active compounds. Recent studies have reviewed methods of synthesis and chemical properties of this compound, highlighting its application in synthesizing industrially important compounds (Abdel-Wahab, Mohamed, & Farhat, 2015).
Synthesis Methods
- Microwave irradiation and solvent-free conditions have been used to synthesize ethyl coumarin-3-carboxylate from salicylaldehyde and diethyl malonate, demonstrating an environmentally friendly and efficient synthesis approach (Miao Cheng-ping, 2011).
- Ionic liquids, specifically 1-Butyl-3-methylimidazolium tetrafluoroborate, have been employed as a medium for synthesizing ethyl coumarin-3-carboxylate, indicating a move towards greener chemistry (Miao Cheng-ping, 2010).
Applications in Antibacterial Research
- Research into antibacterial agents has explored 3-substituted coumarins, including ethyl coumarin-3-carboxylate, for their potential use against bacteria like Escherichia coli and Staphylococcus aureus (Dianhar et al., 2022).
Photoluminescence and Crystal Structure
- Studies have been conducted on the photoluminescence and crystal structure of ethyl coumarin-3-carboxylate derivatives, revealing their potential in material sciences and photonics (Song, Li-Meia, & Gao, Jian-hua, 2014).
Supramolecular Chemistry
- Ethyl coumarin-3-carboxylate has been studied in the context of supramolecular chemistry, particularly in solid-state photodimerization and its derivatives, showcasing its relevance in advanced material synthesis (Ayala-Hurtado et al., 2007).
Safety And Hazards
Future Directions
Ethyl coumarin-3-carboxylate is used in the production of biologically active compounds . It can be used as a pseudo-template to give a molecularly imprinted polymer (MIP) that has a fairly specific recognition capability for aflatoxins . This suggests potential future directions in the field of molecular imprinting and aflatoxin detection.
properties
IUPAC Name |
ethyl 2-oxochromene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-2-15-11(13)9-7-8-5-3-4-6-10(8)16-12(9)14/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHPEMKBJGUYCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70171594 | |
Record name | Ethylcoumarin-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70171594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl coumarin-3-carboxylate | |
CAS RN |
1846-76-0 | |
Record name | 3-Carbethoxycoumarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1846-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethylcoumarin-3-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001846760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1846-76-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=620 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethylcoumarin-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70171594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl Coumarin-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYLCOUMARIN-3-CARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27EAZ97E5V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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